![molecular formula C8H14N2O B2609977 3-(ethoxymethyl)-1-ethyl-1H-pyrazole CAS No. 1856083-46-9](/img/structure/B2609977.png)
3-(ethoxymethyl)-1-ethyl-1H-pyrazole
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Overview
Description
3-(ethoxymethyl)-1-ethyl-1H-pyrazole (EMEP) is a pyrazole derivative that has gained significant attention in scientific research due to its potential as a drug candidate. EMEP has been shown to possess various biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Mechanism of Action
The mechanism of action of 3-(ethoxymethyl)-1-ethyl-1H-pyrazole is not fully understood. However, it has been proposed that 3-(ethoxymethyl)-1-ethyl-1H-pyrazole exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. Additionally, 3-(ethoxymethyl)-1-ethyl-1H-pyrazole has been shown to modulate the activity of ion channels, such as the TRPV1 channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
3-(ethoxymethyl)-1-ethyl-1H-pyrazole has been shown to possess various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in animal models of inflammation. Additionally, 3-(ethoxymethyl)-1-ethyl-1H-pyrazole has been shown to decrease the levels of prostaglandins, which are involved in pain and fever. 3-(ethoxymethyl)-1-ethyl-1H-pyrazole has also been shown to decrease the activity of the TRPV1 channel, which is involved in pain sensation.
Advantages and Limitations for Lab Experiments
One advantage of 3-(ethoxymethyl)-1-ethyl-1H-pyrazole is its potential as a drug candidate for the treatment of inflammation, pain, and fever. Additionally, 3-(ethoxymethyl)-1-ethyl-1H-pyrazole has been shown to possess low toxicity in animal studies. However, one limitation of 3-(ethoxymethyl)-1-ethyl-1H-pyrazole is its limited solubility in water, which may affect its bioavailability.
Future Directions
There are several future directions for the study of 3-(ethoxymethyl)-1-ethyl-1H-pyrazole. One potential direction is to investigate the potential of 3-(ethoxymethyl)-1-ethyl-1H-pyrazole as a drug candidate for the treatment of chronic pain. Additionally, further studies are needed to fully understand the mechanism of action of 3-(ethoxymethyl)-1-ethyl-1H-pyrazole. Another potential direction is to investigate the potential of 3-(ethoxymethyl)-1-ethyl-1H-pyrazole as a drug candidate for the treatment of other diseases, such as cancer and neurodegenerative diseases.
In conclusion, 3-(ethoxymethyl)-1-ethyl-1H-pyrazole is a pyrazole derivative that has gained significant attention in scientific research due to its potential as a drug candidate. 3-(ethoxymethyl)-1-ethyl-1H-pyrazole has been shown to possess various biological activities, including anti-inflammatory, analgesic, and antipyretic effects. The synthesis of 3-(ethoxymethyl)-1-ethyl-1H-pyrazole can be achieved in several ways, and its mechanism of action is not fully understood. 3-(ethoxymethyl)-1-ethyl-1H-pyrazole has several advantages and limitations for lab experiments, and there are several future directions for the study of 3-(ethoxymethyl)-1-ethyl-1H-pyrazole.
Synthesis Methods
The synthesis of 3-(ethoxymethyl)-1-ethyl-1H-pyrazole can be achieved in several ways, including the reaction of ethylhydrazine with 3-(chloromethyl)-1-ethyl-1H-pyrazole, followed by the reaction of the resulting intermediate with sodium ethoxide. Another method involves the reaction of ethylhydrazine with 3-(bromomethyl)-1-ethyl-1H-pyrazole, followed by the reaction of the intermediate with sodium ethoxide.
Scientific Research Applications
3-(ethoxymethyl)-1-ethyl-1H-pyrazole has been studied for its potential use in various diseases, including inflammation, pain, and fever. It has been shown to possess anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, 3-(ethoxymethyl)-1-ethyl-1H-pyrazole has been shown to possess antipyretic effects in animal models of fever.
properties
IUPAC Name |
3-(ethoxymethyl)-1-ethylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-3-10-6-5-8(9-10)7-11-4-2/h5-6H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHMNBZGRVNIQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)COCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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